Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate

CAS No.: 905706-74-3

Cat. No.: VC16480511

Molecular Formula: C16H23NO4S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 905706-74-3 |

|---|---|

| Molecular Formula | C16H23NO4S |

| Molecular Weight | 325.4 g/mol |

| IUPAC Name | ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate |

| Standard InChI | InChI=1S/C16H23NO4S/c1-5-21-15(18)14-10-11-16(3,4)17(14)22(19,20)13-8-6-12(2)7-9-13/h6-9,14H,5,10-11H2,1-4H3 |

| Standard InChI Key | KBTGDSPBENVRLB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CCC(N1S(=O)(=O)C2=CC=C(C=C2)C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

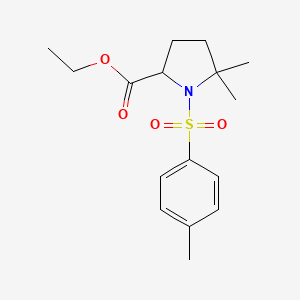

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate features a pyrrolidine ring substituted with two methyl groups at the 5-position, a tosyl (p-toluenesulfonyl) group at the 1-position, and an ethyl ester at the 2-position. Its IUPAC name, ethyl 5,5-dimethyl-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate, reflects this substitution pattern . The molecular formula is CHNOS, with a molecular weight of 337.43 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 337.43 g/mol |

| CAS Number | 905706-74-3 |

| Purity (Commercial) | ≥95% |

| Stability | Stable under standard conditions |

The compound’s stability under recommended storage conditions (room temperature, inert atmosphere) makes it suitable for long-term use in synthetic workflows .

Synthetic Routes and Optimization

Hydrolysis of Carbonitrile Intermediates

A related synthesis involves the hydrolysis of 5,5-dimethylpyrrolidine-2-carbonitrile in 6 N HCl under reflux to yield 5,5-dimethylpyrrolidine-2-carboxylic acid, achieving an 86% yield . While this method targets a carboxylic acid derivative, analogous strategies could be adapted for ester formation. For instance, esterification of the carboxylic acid with ethanol under acidic conditions may yield the target ethyl ester.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Tosyl Protection | Tosyl chloride, EtN, DCM | 75–90% | |

| Esterification | Ethanol, HSO, reflux | N/A |

Applications in Organic Synthesis

Building Block for Heterocycles

Ethyl 5,5-dimethyl-1-tosylpyrrolidine-2-carboxylate serves as a precursor in [3+2] cycloaddition reactions, enabling the construction of azacyclic nucleoside analogues . The tosyl group enhances the electrophilicity of the pyrrolidine nitrogen, facilitating regioselective bond formation.

Pharmaceutical Intermediates

The compound’s rigid pyrrolidine core is integral to the synthesis of protease inhibitors and antiviral agents. For example, derivatives of tosylpyrrolidine have been employed in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors .

| Hazard Category | GHS Code | Precautions |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use in fume hood |

Emergency Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume